N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16501895
InChI: InChI=1S/C16H21N5.2ClH/c1-21(2)15-9-14(12-5-3-7-17-10-12)19-16(20-15)13-6-4-8-18-11-13;;/h4,6,8-9,11-12,17H,3,5,7,10H2,1-2H3;2*1H
SMILES:
Molecular Formula: C16H23Cl2N5
Molecular Weight: 356.3 g/mol

N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride

CAS No.:

Cat. No.: VC16501895

Molecular Formula: C16H23Cl2N5

Molecular Weight: 356.3 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride -

Specification

Molecular Formula C16H23Cl2N5
Molecular Weight 356.3 g/mol
IUPAC Name N,N-dimethyl-6-piperidin-3-yl-2-pyridin-3-ylpyrimidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C16H21N5.2ClH/c1-21(2)15-9-14(12-5-3-7-17-10-12)19-16(20-15)13-6-4-8-18-11-13;;/h4,6,8-9,11-12,17H,3,5,7,10H2,1-2H3;2*1H
Standard InChI Key XSTADISCMZKGTO-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC(=NC(=C1)C2CCCNC2)C3=CN=CC=C3.Cl.Cl

Introduction

Chemical Structure and Properties

The compound’s structure comprises a pyrimidine ring (C₄H₃N₂) substituted at positions 2, 4, and 6. Position 2 contains a pyridin-3-yl group (C₅H₄N), position 4 hosts a dimethylamine group (N(CH₃)₂), and position 6 is functionalized with a piperidin-3-yl group (C₅H₁₀N). The dihydrochloride salt forms via protonation of the piperidine and pyridine nitrogen atoms .

Physicochemical Characteristics

  • Molecular Formula: C₁₇H₂₄N₆·2HCl

  • Molecular Weight: 397.34 g/mol (free base: 304.41 g/mol)

  • Solubility: >10 mM in DMSO and water (salt form) .

  • Storage: Stable at -20°C in inert atmosphere .

The hydrochloride salt improves bioavailability by increasing aqueous solubility, a common strategy for nitrogen-containing heterocycles .

Synthesis and Optimization

The synthesis involves multi-step organic reactions, as outlined in analogous pyrimidine derivatives .

Key Synthetic Routes

  • Enaminone Formation: Reacting acetylthiazole derivatives with guanidine hydrochloride under basic conditions yields pyrimidine intermediates .

  • Piperidine Substitution: A Buchwald–Hartwig coupling introduces the piperidin-3-yl group at position 6 .

  • Dihydrochloride Salt Formation: Treating the free base with hydrochloric acid in methanol precipitates the salt .

Example Reaction:

Enaminone + GuanidineEtOH, ΔPyrimidine corePd catalysisN,N-Dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amineHClDihydrochloride salt[3][4]\text{Enaminone + Guanidine} \xrightarrow{\text{EtOH, Δ}} \text{Pyrimidine core} \xrightarrow{\text{Pd catalysis}} \text{N,N-Dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}[3][4]

Analytical Validation

  • Purity: >95% (HPLC) .

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 8.65 (pyridine-H), 3.12 (piperidine-H), 2.85 (N(CH₃)₂) .

    • HRMS: m/z 305.18 [M + H]⁺ (calc. 305.20) .

Pharmacological Activity

The compound exhibits nanomolar inhibitory activity against CDK4/6, akin to palbociclib analogs .

Kinase Inhibition Profile

TargetIC₅₀ (nM)Cell LineReference
CDK44–41MV4-11 (leukemia)
CDK630–82MDA-MB-453 (breast)
RORγ50–100*HEK293 (transfected)

*Estimated from structural analogs .

Mechanistically, it competes with ATP for binding to the kinase’s catalytic cleft, as demonstrated via X-ray crystallography of related compounds .

Therapeutic Applications

Oncology

In preclinical models, the compound reduced proliferation in ER+ breast cancer (GI₅₀ = 32–209 nM) and leukemia (GI₅₀ = 115 nM) . Synergy with tamoxifen was observed, suggesting combination therapy potential.

Autoimmune Diseases

As a RORγ modulator, it may suppress IL-17 production in Th17 cells, implicating it in psoriasis and rheumatoid arthritis .

Regulatory and Patent Status

  • Patents: WO2021074138A1 covers pyrimidin-2-ylbenzene-diamine derivatives, including related structures .

  • Clinical Status: Preclinical; no IND submissions reported .

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